1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide
Overview
Description
1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide is a compound of interest in the field of medicinal chemistry. It's a nucleoside analog that has been synthesized and studied for its potential biological activities.
Synthesis Analysis
- The synthesis process often involves acid-catalyzed fusion procedures or glycosylation reactions. For instance, Pickering et al. (1976) described the synthesis of a similar compound, 1-(4-thio-beta-D-ribofuranosyl)-1,2,4-triazole-3-carboxamide, using an acid-catalyzed fusion procedure with 3-cyano-1,2,4-triazole (Pickering, Witkowski, & Robins, 1976).
Molecular Structure Analysis
- The molecular structure of such compounds is typically determined using spectroscopic methods. However, specific details on the molecular structure analysis of 1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide were not found in the provided papers.
Chemical Reactions and Properties
- The chemical properties of these nucleoside analogs often include reactions pertinent to their functional groups, such as the triazole and carboxamide groups. However, specific chemical reactions of this compound were not detailed in the available literature.
Physical Properties Analysis
- Physical properties like solubility, melting point, and stability are crucial for understanding the compound's behavior in various environments. These properties were not explicitly discussed in the provided research.
Chemical Properties Analysis
- The chemical properties often involve the reactivity of functional groups and interaction with biological molecules. For example, the compound’s derivatives have shown significant antiviral activity against several viruses in cell culture, as reported by Allen et al. (1978) (Allen et al., 1978).
Scientific Research Applications
Cancer Research
1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide, also known as Pyrazofurin, is being tested clinically as an anticancer agent . It inhibits pyrimidine biosynthesis and has a unique ability to inhibit the de novo biosynthesis of both purine and pyrimidine nucleotides . The active metabolite of Pyrazofurin, Pyrazofurin 5′-monophosphate (PF-PO4), inhibits AICAR formyltransferase in rat liver supernatants . This inhibition in vivo should result in a buildup of AICAR and a subsequent increase in the urinary excretion of 5-aminoimidazole-4-carboxamide (AIC) .
Antiviral Activity
1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-3-carboxamide, also known as Virazole, is a synthetic nucleoside active in tissue culture against at least 16 DNA and RNA viruses . Applied topically, it inhibits herpetic keratitis in rabbits and tail lesions induced by herpes, vaccinia, and vesicular stomatitis viruses in mice . Injected intraperitoneally into mice, it inhibits splenomegaly and hepatomegaly induced by Friend leukemia virus and respiratory infections caused by influenza A (O), A (2), and B viruses and parainfluenza 1 virus .
Treatment of Infectious Salmon Anaemia (ISA) in Salmonids
This compound has been used for the treatment of infectious salmon anaemia caused by the infectious salmon anaemia or ISA virus in salmonids . This is a novel use of the compound and it has shown promising results in the treatment of this disease .
Chemoenzymatic Synthesis
The compound has been used in the chemoenzymatic synthesis of novel structural analogues of an antiviral preparation of Ribavirin . The synthesis of various amides of 1H-1,2,4-triazole-3-carboxylic acid and its 5-substituted analogues—potential substrates of purine nucleoside phosphorylase—has been described . A biotechnological method was developed for the preparation of 1-β-D-ribofuranozyl-1,2,4-triazole-3-carbonitryl, an intermediate in the synthesis of Viramidine, the modern analogue of Ribavirin .
Broad Applications in Various Fields
Even though absent in nature, 1,2,3-triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Antiviral Agents
1,2,3-triazole derivatives, including 1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide, are known for their broad spectrum of antiviral activity against many DNA and RNA viruses .
Chemoenzymatic Synthesis
The compound has been used in the chemoenzymatic synthesis of novel structural analogues of an antiviral preparation of Ribavirin . The synthesis of various amides of 1H-1,2,4-triazole-3-carboxylic acid and its 5-substituted analogues—potential substrates of purine nucleoside phosphorylase—has been described . A biotechnological method was developed for the preparation of 1-β-D-ribofuranozyl-1,2,4-triazole-3-carbonitryl, an intermediate in the synthesis of Viramidine, the modern analogue of Ribavirin .
Broad Applications in Various Fields
Even though absent in nature, 1,2,3-triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Antiviral Agents
1,2,3-triazole derivatives, including 1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide, are known for their broad spectrum of antiviral activity against many DNA and RNA viruses .
properties
IUPAC Name |
2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O5/c9-6(16)7-10-2-11-12(7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMRZKKGAOJPDG-AFCXAGJDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=N1)C(=O)N)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NN(C(=N1)C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide | |
CAS RN |
39030-43-8 | |
Record name | 1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039030438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-.BETA.-D-RIBOFURANOSYL-1H-1,2,4-TRIAZOLE-5-CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M521CC48D7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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